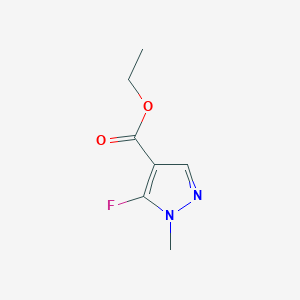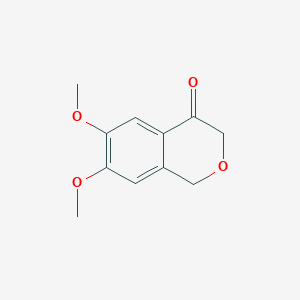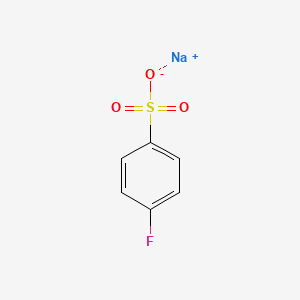
Sodium 4-fluorobenzenesulfonate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Sodium 4-fluorobenzenesulfonate is an organic compound with the molecular formula C₆H₄FNaO₃S. It is a white crystalline solid that is soluble in water and various organic solvents. This compound is widely used in organic synthesis and has applications in various fields, including chemistry, biology, and industry .
准备方法
Synthetic Routes and Reaction Conditions: Sodium 4-fluorobenzenesulfonate can be synthesized through the reaction of 4-fluorobenzenesulfonyl chloride with sodium hydroxide. The reaction typically occurs in an aqueous medium at room temperature, resulting in the formation of this compound and hydrochloric acid as a byproduct .
Industrial Production Methods: In industrial settings, the production of this compound often involves the use of continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize the formation of impurities and maximize the efficiency of the process .
化学反应分析
Types of Reactions: Sodium 4-fluorobenzenesulfonate undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic aromatic substitution reactions, where the fluorine atom is replaced by other nucleophiles.
Oxidation and Reduction Reactions: The sulfonate group can be involved in redox reactions, leading to the formation of different oxidation states.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium methoxide, potassium tert-butoxide, and other strong nucleophiles. The reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Major Products:
Substitution Products: Depending on the nucleophile used, various substituted benzenesulfonates can be formed.
Oxidation Products: Oxidation can lead to the formation of sulfonic acids or other higher oxidation state compounds.
科学研究应用
Sodium 4-fluorobenzenesulfonate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of fluorinated aromatic compounds.
Biology: The compound is used in biochemical assays and as a probe in studying enzyme mechanisms.
作用机制
The mechanism of action of sodium 4-fluorobenzenesulfonate involves its interaction with specific molecular targets. In biochemical assays, it can act as an inhibitor of certain enzymes by binding to their active sites. The sulfonate group can form strong interactions with amino acid residues, leading to the inhibition of enzyme activity. Additionally, the fluorine atom can enhance the compound’s binding affinity and specificity .
相似化合物的比较
Sodium benzenesulfonate: Similar structure but lacks the fluorine atom, resulting in different reactivity and applications.
Sodium toluenesulfonate: Contains a methyl group instead of a fluorine atom, leading to variations in chemical behavior.
Sodium 4-chlorobenzenesulfonate: Similar structure with a chlorine atom instead of fluorine, affecting its reactivity and applications.
Uniqueness: Sodium 4-fluorobenzenesulfonate is unique due to the presence of the fluorine atom, which imparts distinct electronic properties and reactivity. The fluorine atom enhances the compound’s stability and can influence its interactions with biological targets, making it valuable in various research and industrial applications .
属性
分子式 |
C6H4FNaO3S |
|---|---|
分子量 |
198.15 g/mol |
IUPAC 名称 |
sodium;4-fluorobenzenesulfonate |
InChI |
InChI=1S/C6H5FO3S.Na/c7-5-1-3-6(4-2-5)11(8,9)10;/h1-4H,(H,8,9,10);/q;+1/p-1 |
InChI 键 |
ZBKKIKXRUXGSDO-UHFFFAOYSA-M |
规范 SMILES |
C1=CC(=CC=C1F)S(=O)(=O)[O-].[Na+] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


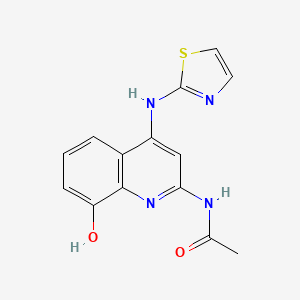
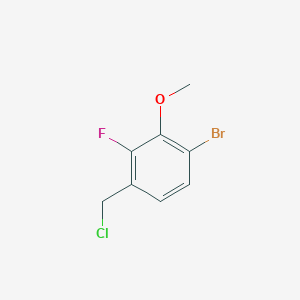
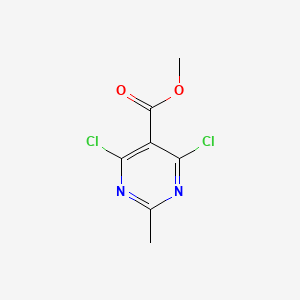
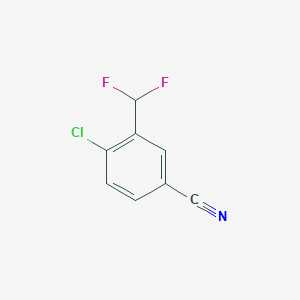
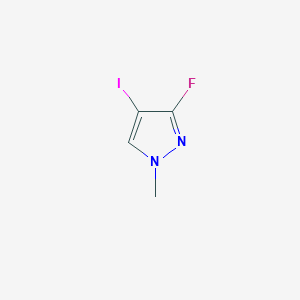
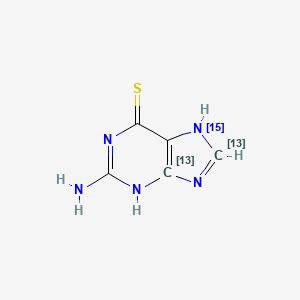
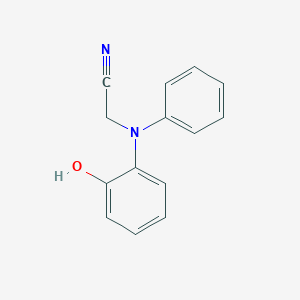

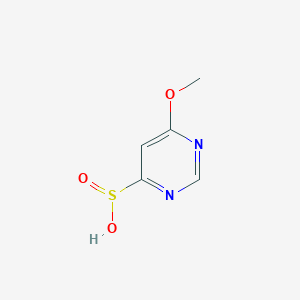
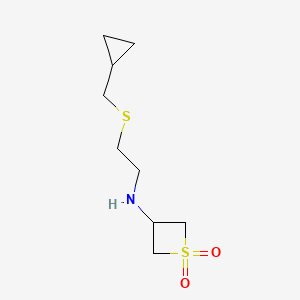
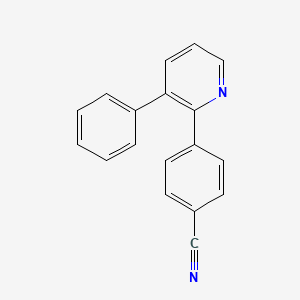
![(1R,5R)-tert-Butyl 8-oxo-10-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-4,5,6,8-tetrahydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocine-3(2H)-carboxylate](/img/structure/B12952154.png)
